BenchChemオンラインストアへようこそ!

Ser-Leu

Metabolic Regulation Enzyme Activation Dipeptide-Protein Interaction

Ser-Leu (CAS 6665-16-3) is the sequence-specific dipeptide validated as an allosteric activator of phosphoglycerate kinase (Pgk1) in glycolysis studies. It is the essential reference standard for the TB biomarker SLC1G (seryl-leucine core 1 O-glycosylated peptide) and a defined substrate for human kidney dipeptidase assays. Unlike generic dipeptides, its unique sequence-dependent bioactivity cannot be substituted by Leu-Ser, Gly-Leu, or Ala-Ser. Procure this high-purity proteogenic dipeptide to ensure reproducibility in metabolic regulation, clinical TB monitoring, and renal enzyme characterization studies.

Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
CAS No. 6665-16-3
Cat. No. B3277826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSer-Leu
CAS6665-16-3
Molecular FormulaC9H18N2O4
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C9H18N2O4/c1-5(2)3-7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1
InChIKeyNFDYGNFETJVMSE-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ser-Leu (CAS 6665-16-3) Procurement Guide: Core Identity and Baseline Specifications


Ser-Leu (Serylleucine, CAS 6665-16-3) is a proteogenic dipeptide composed of L-serine and L-leucine residues, with a molecular formula of C9H18N2O4 and a molecular weight of 218.25 g/mol . Its amphipathic nature, combining a polar serine with a hydrophobic leucine, makes it a fundamental building block in peptide research and a key tool for studying protein interactions, enzyme-substrate specificity, and binding mechanisms . Notably, it has been identified as an endogenous metabolite and a key regulator of specific glycolytic enzyme activity in model organisms [1].

Why Ser-Leu (CAS 6665-16-3) Cannot Be Readily Substituted by Other Dipeptides


While often categorized broadly as a 'dipeptide' or 'metabolite', Ser-Leu (CAS 6665-16-3) exhibits specific, sequence-dependent biochemical activities that preclude simple substitution by other proteogenic dipeptides. Generic replacement with analogs like Leu-Ser, Gly-Leu, or Ala-Ser would fail to replicate its function as a targeted metabolic regulator, for which it has demonstrated a specific, quantifiable activation effect on the glycolytic enzyme phosphoglycerate kinase (Pgk1) in a model system [1]. Furthermore, its distinct role as a substrate for human kidney dipeptidase underscores its unique enzyme-binding properties [2]. For applications relying on its function as a specific biomarker precursor (SLC1G) in tuberculosis studies, no other dipeptide can serve as an alternative [3].

Quantitative Differentiation of Ser-Leu (CAS 6665-16-3) Against Comparators


Ser-Leu as a Specific Activator of Pgk1 Enzyme Activity in S. cerevisiae

Ser-Leu demonstrates a specific and quantifiable allosteric activation effect on the glycolytic enzyme phosphoglycerate kinase (Pgk1) in S. cerevisiae, a property not shared by the vast majority of proteogenic dipeptides. In a comprehensive protein-metabolite interaction screen (PROMIS) of 74 small molecules, Ser-Leu was one of only 36 proteogenic dipeptides found to interact with proteins, and it was further validated as a functional regulator of Pgk1 [1]. The binding and activation of Pgk1 by Ser-Leu led to acute metabolic changes and a measurable delay in the diauxic shift in yeast cultures [2].

Metabolic Regulation Enzyme Activation Dipeptide-Protein Interaction

Ser-Leu as a Specific Substrate for Human Kidney Dipeptidase

Ser-Leu is a validated substrate for human kidney dipeptidase [1]. This specific enzyme-substrate relationship is not universal for all dipeptides and is critical for studies focusing on renal peptide handling and metabolism. While many dipeptides may serve as general substrates for various peptidases, the defined interaction with human kidney dipeptidase provides a specific, characterized biochemical tool [1].

Enzyme Specificity Renal Metabolism Peptide Degradation

Ser-Leu as the Core Structure for a Tuberculosis (TB) Biomarker

The core 1 O-glycosylated peptide of Ser-Leu (SLC1G) is a specific metabolite detected in human urine and has been identified as a biomarker for monitoring effective anti-tuberculosis therapy [1]. This application is unique to the Ser-Leu scaffold; no other dipeptide can be used to detect or quantify this specific glycopeptide biomarker, making Ser-Leu an essential analytical standard for this clinical research .

Biomarker Tuberculosis Glycopeptide

Evidence-Backed Application Scenarios for Procuring Ser-Leu (CAS 6665-16-3)


Investigating Post-Translational Metabolic Regulation of Glycolysis

In studies of cellular metabolism, particularly the regulation of glycolysis, Ser-Leu (CAS 6665-16-3) is the specific dipeptide required to activate phosphoglycerate kinase (Pgk1). As demonstrated in S. cerevisiae, Ser-Leu acts as an allosteric regulator, and its supplementation can be used to study the resulting acute metabolic changes and delayed diauxic shift [1]. This application is predicated on its unique interaction profile, differentiating it from other dipeptides that do not elicit this same regulatory effect on Pgk1 [1].

Developing or Validating Assays for Tuberculosis (TB) Treatment Monitoring

For clinical research programs focused on tuberculosis, Ser-Leu (CAS 6665-16-3) is an essential reference standard and starting material. It is the core component of the urinary metabolite SLC1G (seryl-leucine core 1 O-glycosylated peptide), which has been validated as a biomarker of effective anti-TB therapy [2]. Any analytical method designed to detect or quantify SLC1G for monitoring treatment response requires Ser-Leu for assay development, calibration, and validation. No alternative compound can fulfill this specific role.

Characterizing Human Kidney Dipeptidase Activity

In enzymatic assays focused on characterizing the activity, specificity, or inhibition of human kidney dipeptidase, Ser-Leu (CAS 6665-16-3) is a validated substrate [3]. Its procurement is justified for researchers studying renal peptide metabolism, as it provides a defined tool with a known enzyme-substrate relationship, as opposed to using a dipeptide of unknown specificity for this particular enzyme [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ser-Leu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.